molecular formula C22H44NNaO3 B13808808 Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt CAS No. 66810-88-6

Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt

Cat. No.: B13808808
CAS No.: 66810-88-6
M. Wt: 393.6 g/mol
InChI Key: DEJFKZOYBGANEG-UHFFFAOYSA-M
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Description

Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt is a chemical compound known for its amphoteric surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valued in the formulation of mild surfactants and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt typically involves the reaction of glycine with 2-hydroxyethylamine and octadecylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then neutralized with sodium hydroxide to obtain the monosodium salt form.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted glycine derivatives.

Scientific Research Applications

Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media and other biological assays due to its biocompatibility.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.

Mechanism of Action

The compound exerts its effects primarily through its amphoteric nature, allowing it to interact with both hydrophilic and hydrophobic molecules. This interaction facilitates the formation of micelles and enhances the solubility of various substances. The molecular targets include cell membranes and proteins, where it can alter permeability and activity.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt
  • Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt

Uniqueness

Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt is unique due to its long hydrophobic tail, which enhances its surfactant properties compared to other similar compounds. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.

Properties

CAS No.

66810-88-6

Molecular Formula

C22H44NNaO3

Molecular Weight

393.6 g/mol

IUPAC Name

sodium;2-[2-hydroxyethyl(octadecyl)amino]acetate

InChI

InChI=1S/C22H45NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-20-24)21-22(25)26;/h24H,2-21H2,1H3,(H,25,26);/q;+1/p-1

InChI Key

DEJFKZOYBGANEG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCO)CC(=O)[O-].[Na+]

Origin of Product

United States

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